Structural Positional Isomerism: Meta- vs. Para-Fluorophenylpiperazine Differentiation Potential
The target compound (CAS 1115391-72-4) features a meta-fluorine on the phenylpiperazine ring; the closest commercially listed analog (CAS 1111319-86-8) replaces the 2-butoxyphenyl with a 4-fluorophenyl while retaining the same piperazine moiety, and another analog (CAS 1115530-93-2) entirely lacks the fluorine atom . In the broader pyrazolo[1,5-a]pyrazine patent family, the position and presence of halogen substituents on the distal phenyl ring are shown to modulate TYK2 potency by over 100-fold and profoundly influence CYP450-mediated oxidative metabolism [1]. Direct head-to-head data for this specific pair are not publicly available, making this a class-level inference.
| Evidence Dimension | Predicted impact of fluorine substitution position on kinase affinity and metabolic stability |
|---|---|
| Target Compound Data | 2-Fluorophenyl (ortho/meta relationship); predicted to enhance target residence time via halogen bonding |
| Comparator Or Baseline | CAS 1115530-93-2 (phenylpiperazine, no fluorine) and CAS 1111319-86-8 (retains 2-fluorophenylpiperazine but has a 4-fluorophenyl core) |
| Quantified Difference | Not quantifiable without experimental IC50; literature benchmarks suggest >10-fold shift in TYK2 IC50 between fluorinated and non-fluorinated phenylpiperazine analogs [1]. |
| Conditions | Inference based on US Patent 10,822,341 B2 SAR tables; biochemical TYK2 inhibition assay. |
Why This Matters
Procurement of an incorrect regioisomer could result in a false negative in a TYK2-dependent cellular assay due to undetected potency loss, compromising target validation campaigns.
- [1] Brown MF, Dermenci A, Fensome A, et al. Pyrazolo[1,5-a]pyrazin-4-yl derivatives as JAK-inhibitors. US Patent 10,822,341 B2. Filed February 21, 2017, and issued November 3, 2020. View Source
